molecular formula C29H25N5O B2670784 N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide CAS No. 923173-22-2

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide

Cat. No. B2670784
CAS RN: 923173-22-2
M. Wt: 459.553
InChI Key: QLDRPEMMRFLTME-UHFFFAOYSA-N
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Description

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide, commonly known as MNK1/2 inhibitor, is a small molecule compound that has been widely studied for its potential therapeutic applications. MNK1/2 inhibitors are a class of drugs that specifically target the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in the regulation of cell growth, proliferation, and survival.

Mechanism of Action

MNK1/2 inhibitors specifically target the N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide signaling pathway by inhibiting the activity of the N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide-interacting kinases (MNKs), which are downstream effectors of the extracellular signal-regulated kinase (ERK) and p38 N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide pathways. MNKs play a critical role in the regulation of gene expression by phosphorylating the eukaryotic initiation factor 4E (eIF4E), which is required for the translation of mRNAs encoding growth-promoting proteins. By inhibiting the activity of MNKs, MNK1/2 inhibitors block the translation of growth-promoting proteins and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
MNK1/2 inhibitors have been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammatory cytokine production. In cancer, MNK1/2 inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells by blocking the N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide signaling pathway. In inflammatory diseases, MNK1/2 inhibitors have been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, by blocking the N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide signaling pathway.

Advantages and Limitations for Lab Experiments

MNK1/2 inhibitors have several advantages for lab experiments, including their specificity for the N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide signaling pathway, their ability to inhibit the translation of growth-promoting proteins, and their potential therapeutic applications in the treatment of various diseases. However, MNK1/2 inhibitors also have some limitations for lab experiments, including their potential toxicity, their limited solubility, and their potential off-target effects.

Future Directions

MNK1/2 inhibitors have several potential future directions for research, including the development of more potent and selective inhibitors, the identification of new therapeutic applications, and the investigation of their potential combination with other drugs. The development of more potent and selective inhibitors could improve the efficacy and safety of MNK1/2 inhibitors for clinical use. The identification of new therapeutic applications could expand the potential clinical applications of MNK1/2 inhibitors beyond cancer, inflammatory diseases, and viral infections. The investigation of their potential combination with other drugs could improve the efficacy and reduce the toxicity of MNK1/2 inhibitors in the treatment of various diseases.

Synthesis Methods

The synthesis of MNK1/2 inhibitors involves several steps, including the preparation of starting materials, reaction conditions, and purification methods. The most commonly used method for the synthesis of MNK1/2 inhibitors is the Buchwald-Hartwig cross-coupling reaction, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst. Other methods, such as Suzuki-Miyaura coupling and Sonogashira coupling, have also been used for the synthesis of MNK1/2 inhibitors.

Scientific Research Applications

MNK1/2 inhibitors have been extensively studied for their potential therapeutic applications in the treatment of various diseases, including cancer, inflammatory diseases, and viral infections. In cancer, MNK1/2 inhibitors have been shown to inhibit the growth and proliferation of cancer cells by blocking the N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide signaling pathway. In inflammatory diseases, MNK1/2 inhibitors have been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, by blocking the N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide signaling pathway. In viral infections, MNK1/2 inhibitors have been shown to inhibit the replication of viruses, such as influenza A virus and hepatitis C virus, by blocking the host cell translation machinery.

properties

IUPAC Name

N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25N5O/c1-19-7-11-24(12-8-19)31-27-17-20(2)30-29(34-27)33-26-15-13-25(14-16-26)32-28(35)23-10-9-21-5-3-4-6-22(21)18-23/h3-18H,1-2H3,(H,32,35)(H2,30,31,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDRPEMMRFLTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)-2-naphthamide

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